molecular formula C4H10S3 B1581983 Tris(methylthio)methane CAS No. 5418-86-0

Tris(methylthio)methane

Cat. No.: B1581983
CAS No.: 5418-86-0
M. Wt: 154.3 g/mol
InChI Key: YFMZQCCTZUJXEB-UHFFFAOYSA-N
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Description

Tris(methylthio)methane, also known as trimethyl trithioorthoformate, is an organosulfur compound with the molecular formula C4H10S3. It is characterized by the presence of three methylthio groups attached to a central methane carbon atom. This compound is known for its distinctive sulfurous odor and is used in various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(methylthio)methane can be synthesized through the reaction of formaldehyde with methanethiol in the presence of a base. The reaction typically proceeds as follows:

CH2O+3CH3SH(CH3S)3CH+3H2O\text{CH}_2\text{O} + 3\text{CH}_3\text{SH} \rightarrow (\text{CH}_3\text{S})_3\text{CH} + 3\text{H}_2\text{O} CH2​O+3CH3​SH→(CH3​S)3​CH+3H2​O

This reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tris(methylthio)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(methylthio)methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tris(methylthio)methane involves its ability to donate methylthio groups in various chemical reactions. This property makes it a versatile reagent in organic synthesis. In biological systems, it can influence sulfur metabolism by acting as a sulfur donor, thereby affecting the synthesis of sulfur-containing biomolecules such as glutathione and glucosinolates .

Comparison with Similar Compounds

Uniqueness: Tris(methylthio)methane is unique due to its three methylthio groups, which provide it with distinct reactivity and applications compared to similar compounds. Its ability to act as a sulfur donor in both chemical and biological systems sets it apart from other related compounds .

Properties

IUPAC Name

tris(methylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S3/c1-5-4(6-2)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMZQCCTZUJXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202528
Record name Methane, tris(methylthio)-
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Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-86-0
Record name Methane, tris(methylthio)-
Source ChemIDplus
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Record name Tris(methylthio)methane
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Record name Methane, tris(methylthio)-
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Record name Tris(methylthio)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tris(methylthio)methane primarily used for in the context of these research papers?

A1: this compound is primarily used as a reagent in organic synthesis. Specifically, it serves as a precursor to tris(methylthio)methyllithium, a versatile compound for preparing various organic molecules. []

Q2: How is Tris(methylthio)methyllithium generated from this compound?

A2: While the provided abstracts don't detail the exact procedure, they imply that Tris(methylthio)methyllithium is generated by treating this compound with a strong base like n-butyllithium. This deprotonates the acidic proton on the central carbon, forming the reactive organolithium species.

Q3: What are some specific applications of Tris(methylthio)methyllithium in organic synthesis?

A3: The research highlights several uses for this reagent: * Synthesis of methyl thiolcarboxylates: Tris(methylthio)methyllithium reacts with alkyl halides to form trimethyl trithioorthocarboxylates. These intermediates can be selectively hydrolyzed to yield the desired methyl thiolcarboxylates. [] This method also allows for the incorporation of ¹⁸O into the carbonyl group. [] * Synthesis of β-hydroxy esters: The reagent reacts with epoxides in a THF:HMPA solvent system to efficiently produce β-hydroxy orthotrithiocarboxylates. These can be readily converted into β-hydroxy esters. [, ] * Carboxylation Reactions: Tris(methylthio)methyllithium can be used to introduce a carboxyl group into organic molecules. For example, it reacts with 1-bromoacenaphthene to yield acenaphthene-1-carboxylic acid. []

Q4: Are there any natural sources of this compound?

A4: Yes, this compound has been identified as a volatile compound released by damaged plants of the Asian Skunk Cabbage (Symplocarpus renifolius). [] This compound, along with other sulfur-containing volatiles, likely contributes to the characteristic pungent odor of the plant. []

Q5: What is the molecular formula, weight, and some key spectroscopic data for this compound?

A5:
* Molecular Formula: C₄H₁₀S₃ [] * Molecular Weight: 154.35 g/mol [] * ¹H NMR (CCl₄): δ 4.63 (s, 1H), 2.16 (s, 9H) []
* The singlet at 4.63 ppm corresponds to the proton on the central carbon. * The singlet at 2.16 ppm represents the nine protons from the three methyl groups.

Q6: What can you tell me about the stability of this compound?

A6: While specific stability data is not provided, it's described as a liquid with a "stench" and is "irritant". This suggests it should be handled with care using standard laboratory safety practices. []

Q7: Are there any computational studies on this compound mentioned in the provided research?

A7: Yes, one study investigated free radicals with sulfur-containing substituents using electron spin resonance (ESR). [] The research showed that Bis(methylthio)methane, upon photolysis with di-t-butyl peroxide, generates Tris(methylthio)methyl radicals. [] Analysis of the α13C hyperfine splitting constant suggests that these radicals adopt a nearly planar conformation. []

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